
N-Octadecylpentacosa-10,12-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecylpentacosa-10,12-diynamide is a chemical compound with the molecular formula C43H79NO. It is a member of the diynamide family, characterized by the presence of two triple bonds in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecylpentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with octadecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Octadecylpentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
N-Octadecylpentacosa-10,12-diynamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cell membrane interactions and as a component in the design of drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-Octadecylpentacosa-10,12-diynamide involves its interaction with cellular membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are mediated by the compound’s hydrophobic and hydrophilic regions, which allow it to associate with various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminoethyl)pentacosa-10,12-diynamide
- N-(2-(methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(dimethylamino)ethyl)pentacosa-10,12-diynamide
Uniqueness
N-Octadecylpentacosa-10,12-diynamide is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring strong interactions with lipid membranes. Additionally, the presence of two triple bonds in its structure allows for unique chemical reactivity and the formation of conjugated systems .
Propiedades
Número CAS |
582465-73-4 |
|---|---|
Fórmula molecular |
C43H79NO |
Peso molecular |
626.1 g/mol |
Nombre IUPAC |
N-octadecylpentacosa-10,12-diynamide |
InChI |
InChI=1S/C43H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-27-29-31-33-35-37-39-41-43(45)44-42-40-38-36-34-32-30-28-20-18-16-14-12-10-8-6-4-2/h3-22,27-42H2,1-2H3,(H,44,45) |
Clave InChI |
YQUMWWGSAJSPBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCC#CC#CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



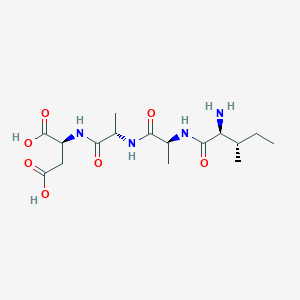


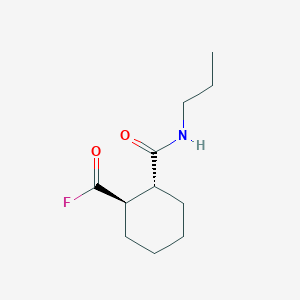
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
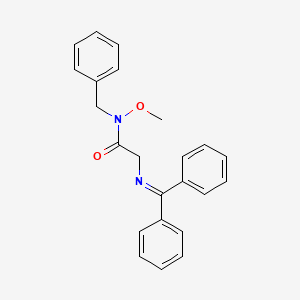
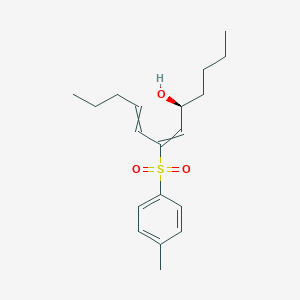
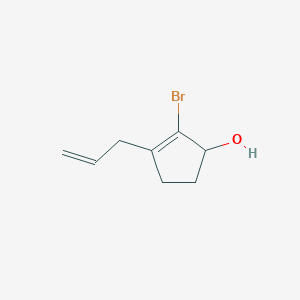

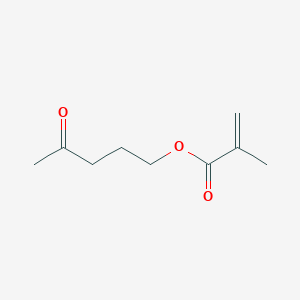
![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)


